Bromo(tributyl)silane (CAS 2116-80-5): Physicochemical Properties, Mechanistic Applications, and Protocols in Advanced Synthesis
Bromo(tributyl)silane (CAS 2116-80-5): Physicochemical Properties, Mechanistic Applications, and Protocols in Advanced Synthesis
Executive Summary
In the landscape of advanced organic synthesis and materials science, the strategic selection of silylating agents and electrophilic terminators dictates the success of complex molecular architectures. Bromo(tributyl)silane emerges as a highly specialized reagent that bridges the gap between extreme steric shielding and rapid reaction kinetics. Unlike its lighter homologues (such as trimethylsilyl chloride), the tributylsilyl group provides a massive hydrophobic umbrella that imparts exceptional hydrolytic stability to protected intermediates. Concurrently, the bromide leaving group ensures that the initial functionalization occurs swiftly, even at sterically hindered centers.
This technical guide provides an in-depth analysis of Bromo(tributyl)silane, detailing its physicochemical properties, its mechanistic advantages in drug development, and field-proven protocols for its application in both small-molecule synthesis and living anionic polymerization.
Physicochemical Profiling & Identification
Accurate physicochemical data is critical for calculating reaction stoichiometry, predicting thermodynamic behavior, and ensuring safe handling. Bromo(tributyl)silane is a moisture-sensitive, colorless to light-yellow liquid that requires rigorous anhydrous conditions[1].
| Property | Quantitative Value / Description |
| Chemical Name | Bromo(tributyl)silane |
| Common Synonyms | Tributylbromosilane, Bromotri(butyl)silane |
| CAS Registry Number | 2116-80-5[2] |
| Molecular Formula | C₁₂H₂₇BrSi[1] |
| Molecular Weight | 279.33 g/mol [1] |
| Boiling Point | 135–138 °C at 18.2 hPa (18 mmHg) |
| Appearance | Colorless to light-yellow liquid |
| Reactivity Profile | Highly electrophilic silicon center; moisture-sensitive (liberates HBr gas upon hydrolysis) |
Mechanistic Advantages: The Tributylsilyl (TBS/Bu₃Si) Paradigm
As a Senior Application Scientist, it is vital to understand why Bromo(tributyl)silane is selected over ubiquitous alternatives like Chlorotrimethylsilane (TMSCl) or Triethylsilyl triflate (TESOTf). The causality lies in two distinct structural features:
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Steric Shielding vs. Hydrolytic Lability: The three flexible, bulky butyl chains create a dynamic steric blockade around the silicon-oxygen or silicon-carbon bond. Once a substrate is functionalized with a tributylsilyl group, the approach trajectory for water molecules or nucleophiles is severely restricted. This makes the resulting silyl ether highly resistant to both acidic and basic hydrolysis, allowing it to survive harsh downstream transformations that would easily cleave a TMS or TES group.
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Halide Leaving Group Kinetics: While the bulky butyl groups protect the product, they also hinder the initial reaction. To counteract this, the bromide ion (Br⁻) is utilized instead of chloride (Cl⁻). Bromide is a larger, more polarizable, and superior leaving group. This lowers the activation energy for the nucleophilic attack at the silicon center, enabling the silylation of electronically deactivated or sterically hindered alcohols without requiring aggressive heating that could degrade sensitive Active Pharmaceutical Ingredients (APIs).
Application 1: Selective Silylation in API Synthesis
In drug development, protecting group strategies must be robust and self-validating. Bromo(tributyl)silane is frequently employed to protect secondary and tertiary alcohols.
Experimental Protocol: Silylation of a Sterically Hindered Alcohol
This protocol is designed as a self-validating system; the precipitation of the byproduct drives the reaction forward and serves as a visual indicator of reaction progress.
Reagents:
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Target Alcohol (1.0 eq)
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Bromo(tributyl)silane (1.2 eq)
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Imidazole (2.5 eq)
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Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
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Preparation: Flame-dry a round-bottom flask under an argon atmosphere to eliminate ambient moisture, which would otherwise prematurely hydrolyze the bromosilane into hexabutyldisiloxane and HBr.
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Dissolution: Dissolve the target alcohol and imidazole in anhydrous DCM. Causality: Imidazole serves a dual purpose. It acts as a nucleophilic catalyst by forming a highly reactive N-tributylsilylimidazolium intermediate, and it functions as an acid scavenger to neutralize the generated HBr.
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Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: The substitution reaction is exothermic; cooling prevents localized hot spots that could lead to unwanted elimination reactions or etherification.
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Addition: Add Bromo(tributyl)silane dropwise via a syringe.
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Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. A white precipitate (imidazolium bromide) will form, confirming the progression of the reaction.
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Validation & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Verify complete conversion via Thin Layer Chromatography (TLC); the disappearance of the polar hydroxyl spot validates the protocol.
Fig 1: Mechanistic workflow of alcohol silylation using Bromo(tributyl)silane.
Application 2: Anionic Polymerization Termination
Beyond small-molecule synthesis, Bromo(tributyl)silane is a critical reagent in polymer chemistry, specifically as a polymerization terminator for living anionic polymers (e.g., copolymers of 1,3,7-octatriene and butadiene)[3].
Experimental Protocol: End-Capping of Living Polybutadiene
Causality: In living anionic polymerization, the polymer chains remain active (living) until explicitly terminated. Using Bromo(tributyl)silane instead of a proton source ensures that the polymer is strictly mono-functionalized at the terminus. The bulky tributyl groups prevent the polymer chains from undergoing secondary coupling reactions at the silicon center, ensuring a narrow molecular weight distribution (polydispersity index)[3].
Step-by-Step Methodology:
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Polymerization: Conduct the anionic polymerization of butadiene in a non-polar solvent (e.g., cyclohexane) using sec-butyllithium as the initiator under a strict inert atmosphere[3].
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Monitoring: Allow the polymerization to proceed until the desired molecular weight is achieved (typically monitored via real-time size-exclusion chromatography or predicted by monomer/initiator ratios).
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Termination: Inject Bromo(tributyl)silane (1.1 eq relative to the active lithium chain ends) directly into the reactor.
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Quenching: The highly electrophilic silicon center is instantaneously attacked by the polymeric carbanion. The reaction is driven to completion by the precipitation of lithium bromide (LiBr).
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Isolation: Precipitate the resulting tributylsilyl-terminated polymer in a large excess of methanol, filter, and dry under vacuum.
Fig 2: End-capping of living anionic polymers via Bromo(tributyl)silane.
Application 3: Catalysis in Phosphorylation and Chiral Synthesis
Bromo(tributyl)silane's utility extends into highly specialized catalytic and chiral workflows:
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Phosphorylation Catalyst: In the synthesis of complex oligonucleotides and hyperbranched dendrimers, Bromo(tributyl)silane acts as a potent catalyst to facilitate the phosphitylation of hydroxyl groups. The transient formation of highly reactive silyl-phosphite intermediates drastically accelerates the formation of O-P bonds[4].
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Chiral API Synthesis: In the synthesis of L-carnitine (a critical nutrient and metabolic agent), Bromo(tributyl)silane is utilized as a precision brominating agent. It reacts with cyclic condensates derived from (R)-(-)-3-chloro-1,2-propanediol to yield brominated intermediates with near-perfect stereochemical fidelity, which are subsequently converted to L-carnitine[5].
References
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PubChem, "Bromo(tributyl)silane | C12H27BrSi | CID 14111554", National Center for Biotechnology Information. URL: [Link]
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Electronics and Books, "Reactivity of dianionic hexacoordinated silicon complexes toward nucleophiles", Electronics and Books. URL: [Link]
- Google Patents, "US20190359754A1 - Copolymer of 1, 3, 7-octatriene and butadiene, hydride thereof, and method for producing said copolymer", Google Patents.
- Google Patents, "EP1021388B1 - Phosphorylation process and catalyst", Google Patents.
- Google Patents, "CN101838212A - Method for synthesizing L-carnitine by using (R)-(-)-3-chlorine-1,2-propylene glycol as chiral initiative raw material", Google Patents.
Sources
- 1. Bromo(tributyl)silane | C12H27BrSi | CID 14111554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. evitachem.com [evitachem.com]
- 3. US20190359754A1 - Copolymer of 1, 3, 7-octatriene and butadiene, hydride thereof, and method for producing said copolymer - Google Patents [patents.google.com]
- 4. EP1021388B1 - Phosphorylation process and catalyst - Google Patents [patents.google.com]
- 5. CN101838212A - Method for synthesizing L-carnitine by using (R)-(-)-3-chlorine-1,2-propylene glycol as chiral initiative raw material - Google Patents [patents.google.com]
